4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole
Description
Properties
Molecular Formula |
C10H7BrFNS |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-2-(4-fluoro-3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c1-6-4-7(2-3-8(6)12)10-13-9(11)5-14-10/h2-5H,1H3 |
InChI Key |
QPEFFIDZSVXAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CS2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with thioamide in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like THF, and temperatures ranging from -78°C to room temperature.
Oxidation: Hydrogen peroxide, potassium permanganate, solvents like water or acetone, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, solvents like ether, and temperatures around 0-25°C.
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
-
Antitumor Activity :
- Research indicates that 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole exhibits significant antitumor properties. In studies involving various cancer cell lines, it has shown the ability to inhibit DNA synthesis and induce apoptosis in cells such as MCF-7 (human breast cancer) and A549 (human lung cancer) .
- A specific study highlighted that compounds with similar thiazole structures demonstrated high cytotoxicity against cancer cell lines, suggesting that this compound might be effective in cancer therapy .
-
Anticholinesterase Activity :
- The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Some derivatives of thiazole have shown promising inhibition rates, indicating that 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole could contribute to the development of new treatments for neurodegenerative diseases .
-
Anti-inflammatory and Antimicrobial Properties :
- Preliminary studies have indicated that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Additionally, its antimicrobial activity has been noted against various bacterial strains, suggesting potential applications in developing new antibiotics .
Synthesis and Derivatives
The synthesis of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole typically involves multiple steps including halogenation and cyclization reactions. The specific substitution pattern of bromine and fluorine enhances its pharmacokinetic properties, making it a valuable building block in drug discovery .
Example Synthesis Steps
- Preparation of Thiazole Ring : The thiazole ring is formed through the reaction of appropriate precursors.
- Halogenation : Bromination and fluorination are performed to introduce the respective substituents.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Case Studies
Several studies have documented the efficacy of thiazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways . The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Analogues
The following table compares 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole with structurally related thiazole derivatives, focusing on substituents, molecular weights, and reported biological activities:
Key Observations
This substitution may improve binding affinity in enzyme inhibition, as seen in MMP-2 inhibitors where bromine increases potency . Fluorine at the phenyl ring (4-fluoro in the target compound vs.
Bioisosteric Replacements :
- Thiazole rings are bioisosteres of pyrazole and isoxazole, commonly found in NSAIDs like celecoxib . The target compound’s thiazole core may mimic these scaffolds, suggesting utility in COX-2 inhibition.
Synthetic Flexibility :
- The bromine atom in the target compound allows for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald couplings) to generate diverse analogues .
For example, 4-(4-chlorophenyl)-2-triazolylthiazole shows antimicrobial effects , suggesting the bromo-fluoro derivative may share similar properties.
Antimicrobial Potential
Thiazole derivatives with halogenated aryl groups, such as 4-(4-chlorophenyl)-2-triazolylthiazole, demonstrate significant antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Enzyme Inhibition
Imidazole- and thiazole-carboxylic acid derivatives (e.g., MMPI-1154) outperform hydroxamic acid derivatives in MMP-2 inhibition (IC₅₀: 0.1 µM vs. >10 µM) . The target compound’s bromine atom could similarly stabilize enzyme-inhibitor complexes via halogen bonding.
Antiplasmodial Activity
Bromothiazoles synthesized via halogen-dance reactions exhibit fast-killing properties against Plasmodium falciparum (IC₅₀: 50–100 nM) . The target compound’s piperidinyl analogues (e.g., 4-bromo-2-(4-piperidinyl)thiazole) are key intermediates in this context .
Biological Activity
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole is an organic compound that features a thiazole ring, bromine, and a fluorinated aromatic substituent. Its molecular formula is C10H7BrFNS, with a molecular weight of 272.14 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antifungal applications.
Chemical Structure and Properties
The unique substitution pattern of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole enhances its pharmacokinetic properties. The presence of bromine and fluorine atoms contributes to its chemical reactivity and biological activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its interaction with biological targets such as enzymes and receptors.
Antifungal Activity
Research indicates that compounds structurally similar to 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole exhibit significant antifungal properties. For instance, analogs have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds typically range from 3.92 to 4.23 mM, indicating moderate antifungal activity compared to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole has been explored in several studies. For example, thiazole derivatives have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole structure can significantly enhance anticancer activity, making it a promising candidate for further development in cancer therapies .
The mechanism by which 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound may inhibit key enzymes involved in cancer cell proliferation or fungal growth by binding to their active sites, thus disrupting normal cellular functions .
Comparative Analysis with Related Compounds
To better understand the biological activity of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole, a comparison with related thiazole compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-(4-chlorophenyl)thiazole | Bromine and chlorine substitutions | Antibacterial |
| 5-Fluoro-2-(4-methylphenyl)thiazole | Fluorine substitution on a different position | Antifungal |
| 4-Chloro-2-(3-nitrophenyl)thiazole | Nitro group addition | Anticancer |
This table illustrates how variations in substituent groups can lead to different biological activities, highlighting the importance of structural modifications in drug design.
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:
- Antifungal Efficacy : A study tested various thiazole derivatives against Candida albicans, revealing that certain substitutions improved antifungal activity significantly compared to traditional treatments.
- Anticancer Properties : In vitro studies on MCF-7 cells showed that specific thiazole analogs resulted in reduced cell viability, indicating potential for development into anticancer agents.
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds bind to target enzymes, suggesting a pathway for future drug development focused on enhancing binding affinity and specificity .
Q & A
Q. What are the standard synthetic protocols for preparing 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole?
Methodological Answer: A common approach involves multi-step heterocyclic synthesis. For example:
- Step 1: React a substituted benzaldehyde derivative with thiourea or thiocyanate precursors under reflux in a polar aprotic solvent (e.g., DMSO or ethanol) to form the thiazole core .
- Step 2: Introduce the bromo substituent via electrophilic aromatic substitution or halogen exchange, often using N-bromosuccinimide (NBS) in dichloromethane .
- Purification: Recrystallize using ethanol/water mixtures to achieve >95% purity. Yields typically range from 60–75% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and thiazole protons) and methyl/fluoro substituents .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+) and bromine isotope patterns .
- FT-IR: Detect C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of thiazole synthesis?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
- Solvent Effects: Switch from ethanol to DMF for better solubility of aromatic intermediates .
- Temperature Control: Lower reaction temperatures (e.g., 60°C) minimize decomposition of brominated intermediates .
Q. What strategies resolve discrepancies in crystallographic data for thiazole derivatives?
Methodological Answer:
- Intramolecular Interactions: Analyze hydrogen bonds (e.g., O–H···N in phenolic-thiazole systems) using SHELXL refinement to explain deviations in dihedral angles (e.g., 23.46° between benzene and thiazole rings) .
- Twinned Data: Employ SHELXE for high-throughput phasing of twinned crystals, common in halogenated thiazoles .
- Computational Validation: Compare experimental bond lengths/angles with DFT-optimized structures to identify steric clashes .
Q. How to design bioactivity assays for thiazole derivatives targeting antimicrobial activity?
Methodological Answer:
- MIC Determination: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Example protocol:
- Mechanistic Studies: Perform time-kill assays and synergism tests with β-lactam antibiotics to assess bactericidal vs. bacteriostatic effects .
Data Contradiction Analysis
Q. Why do computational and experimental NMR chemical shifts diverge for the fluorophenyl-thiazole system?
Methodological Answer: Discrepancies often stem from:
- Solvent Effects: Simulations typically use gas-phase models, whereas experimental data (e.g., DMSO-d₆) induce solvent-induced polarization .
- Conformational Flexibility: Rotamers in solution (e.g., hindered rotation of the 4-fluoro-3-methylphenyl group) broaden peaks, complicating direct comparison with static DFT models .
Experimental Design for Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
